molecular formula C8H11BrClN3 B2620673 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2135587-14-1

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride

Cat. No. B2620673
CAS RN: 2135587-14-1
M. Wt: 264.55
InChI Key: IBOMWMINBOPRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a cyclobutanamine derivative that has been synthesized using various methods.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride has been used in various scientific research studies due to its potential applications in drug discovery and development. This compound has been reported to have inhibitory effects on certain enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are involved in various cellular processes. Therefore, this compound has been studied as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride involves the inhibition of CDKs and GSK-3 enzymes. CDKs are involved in the regulation of the cell cycle and are overexpressed in various types of cancer. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, which can be beneficial in the treatment of cancer. GSK-3 is involved in the regulation of various signaling pathways and has been implicated in the pathogenesis of Alzheimer's disease. Inhibition of GSK-3 can lead to the reduction of beta-amyloid plaques and tau phosphorylation, which are characteristic features of Alzheimer's disease.
Biochemical and Physiological Effects
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound has inhibitory effects on CDKs and GSK-3 enzymes, which can lead to cell cycle arrest and apoptosis in cancer cells and reduction of beta-amyloid plaques and tau phosphorylation in Alzheimer's disease. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride has several advantages as a research tool. It is a potent inhibitor of CDKs and GSK-3 enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. This compound has also shown potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. However, there are some limitations to the use of this compound in lab experiments. It has been reported to have low solubility in water, which can limit its use in certain assays. Additionally, the synthesis of this compound can be challenging, and it may not be readily available for use in research studies.

Future Directions

There are several future directions for research involving 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another direction is to explore the use of this compound as a research tool for studying the role of CDKs and GSK-3 enzymes in various cellular processes. This can lead to the discovery of new targets for drug development and potential therapeutic agents for various diseases.
Conclusion
In conclusion, 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its inhibitory effects on CDKs and GSK-3 enzymes. It has shown potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. However, there are limitations to its use in lab experiments, and further studies are needed to explore its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride has been reported in various research studies. One of the commonly used methods involves the reaction of 1-bromo-5-chloropyrimidine with cyclobutanamine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. Other methods involve the use of different starting materials and reagents, but the overall process involves similar steps.

properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3.ClH/c9-6-4-11-7(12-5-6)8(10)2-1-3-8;/h4-5H,1-3,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOMWMINBOPRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=N2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride

CAS RN

2135587-14-1
Record name 1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride
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